Ethyl 3-Allylindole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

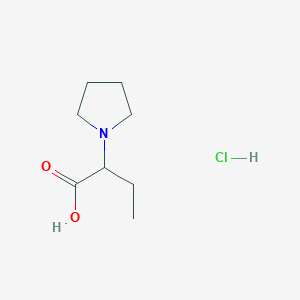

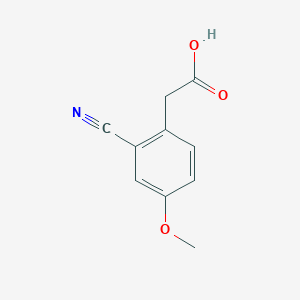

Ethyl 3-Allylindole-2-carboxylate is a chemical compound with the CAS Number: 104699-49-2 and a molecular weight of 229.28 . It is a white to brown solid and its IUPAC name is ethyl 3-allyl-1H-indole-2-carboxylate .

Synthesis Analysis

The synthesis of indole 2 and 3-carboxamide derivatives has been the focus of many researchers . For instance, Silvestri et al. synthesized indole 2-carboxamide derivatives using arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl 3-Allylindole-2-carboxylate is represented by the linear formula C14H15NO2 . The InChI code for this compound is 1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3 .Physical And Chemical Properties Analysis

Ethyl 3-Allylindole-2-carboxylate is a white to brown solid . It has a molecular weight of 229.28 . The storage temperature is +4C .Scientific Research Applications

Pharmacology: Antiviral Agents

Indole derivatives, including Ethyl 3-Allylindole-2-carboxylate, have been studied for their antiviral properties. They have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable for developing new antiviral drugs.

Biochemistry: Enzyme Inhibition

In biochemistry, Ethyl 3-Allylindole-2-carboxylate can be utilized to study enzyme inhibition mechanisms. Its structure allows it to interact with enzymes’ active sites, providing insights into the design of enzyme inhibitors that can be used to treat diseases like cancer and diabetes .

Medicinal Chemistry: Cancer Research

Ethyl 3-Allylindole-2-carboxylate plays a role in medicinal chemistry, particularly in cancer research. Indole derivatives are known for their anticancer activities, and this compound can be used to synthesize biologically active molecules that target cancer cells .

Organic Synthesis: Building Blocks

This compound serves as a building block in organic synthesis. It can be used to construct complex molecules, including natural products and drugs. Its versatility in chemical reactions makes it a valuable compound for synthesizing a variety of pharmacologically active molecules .

Agriculture: Plant Growth Regulators

Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid, which is involved in plant growth and development. Ethyl 3-Allylindole-2-carboxylate could be used to synthesize new plant growth regulators to enhance agricultural productivity .

Material Science: Organic Semiconductors

In material science, Ethyl 3-Allylindole-2-carboxylate can contribute to the development of organic semiconductors. Its aromatic structure and electronic properties make it a candidate for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-prop-2-enyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIIHHRNSTLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Allylindole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

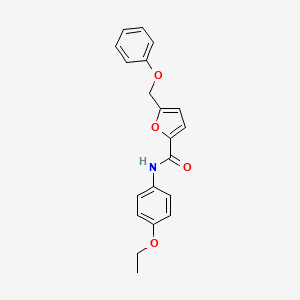

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)

![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)